2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 623553-27-5
VCID: VC2509576
InChI: InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
Molecular Formula: C17H12N2O3
Molecular Weight: 292.29 g/mol

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

CAS No.: 623553-27-5

Cat. No.: VC2509576

Molecular Formula: C17H12N2O3

Molecular Weight: 292.29 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione - 623553-27-5

Specification

CAS No. 623553-27-5
Molecular Formula C17H12N2O3
Molecular Weight 292.29 g/mol
IUPAC Name 2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
Standard InChI Key OGNSHTKXWDPCCK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3

Introduction

Chemical Properties and Structure

Physical and Chemical Identifiers

The chemical identity of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is established through various identifiers and measured properties. Table 1 presents a comprehensive overview of the compound's key identifiers.

Table 1: Primary Chemical Identifiers

PropertyValue
Common Name2-[2-(1,3-Benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione
IUPAC Name2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
CAS Number623553-27-5
Molecular FormulaC₁₇H₁₂N₂O₃
Molecular Weight292.29 g/mol
PubChem Compound ID11645002

The compound is registered under CAS number 623553-27-5, with a molecular formula of C₁₇H₁₂N₂O₃ indicating its composition of 17 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . Its molecular weight of approximately 292.29 g/mol reflects this atomic composition .

Structural Notations and Representations

Various structural notations provide precise information about the compound's molecular arrangement, essential for its unambiguous identification in chemical databases and literature. Table 2 presents these structural identifiers.

Table 2: Structural Notations

Structural IdentifierValue
Standard InChIInChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
Standard InChIKeyOGNSHTKXWDPCCK-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3

These standardized notations enable precise digital representation of the compound's structure, facilitating computational analysis and database searches. The InChI (International Chemical Identifier) provides a comprehensive representation of the molecular structure, while the SMILES notation offers a more condensed representation suitable for computational applications.

Physicochemical Properties

The physicochemical properties of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione provide insights into its behavior in various environments and potential applications. Table 3 summarizes these properties.

Table 3: Physicochemical Properties

PropertyValue
LogP2.60440
Polar Surface Area (PSA)63.41000
Exact Mass292.08500
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available

The LogP value of 2.60440 indicates moderate lipophilicity, suggesting the compound has a balance between hydrophilic and hydrophobic properties . This characteristic is relevant for potential pharmaceutical applications as it influences membrane permeability and absorption. The polar surface area (PSA) of 63.41000 provides information about the compound's hydrogen bonding potential and its ability to penetrate biological membranes .

Structural Features

The molecular structure of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione consists of several key components:

  • A benzoxazole ring system comprising a fused benzene ring and an oxazole ring

  • An isoindole-1,3-dione (phthalimide) moiety featuring a bicyclic structure with two carbonyl groups

  • An ethyl (two-carbon) linker connecting these two heterocyclic systems

This structural arrangement contributes to the compound's chemical reactivity and potential interactions with biological systems. The benzoxazole component provides a relatively planar, aromatic region that could engage in π-stacking interactions with aromatic amino acid residues in proteins. The phthalimide group, with its two carbonyl functionalities, offers hydrogen bond acceptor sites and potential for nucleophilic attacks, making it valuable for further chemical modifications.

Related Compounds and Structural Analogs

Halogenated Derivatives

Several structural analogs of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione have been reported in the literature, particularly derivatives with halogen substituents on the benzoxazole ring. These analogs exhibit different physical, chemical, and potentially biological properties compared to the parent compound. Table 4 presents key information about these halogenated derivatives.

Table 4: Halogenated Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight
2-[2-(6-chloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione1306739-84-3C₁₇H₁₁ClN₂O₃326.7 g/mol
2-[2-(5,7-Dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione1071369-46-4C₁₇H₁₀Cl₂N₂O₃361.19 g/mol

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